molecular formula C9H17NO2 B120085 Tert-butyl but-3-EN-1-ylcarbamate CAS No. 156731-40-7

Tert-butyl but-3-EN-1-ylcarbamate

Cat. No. B120085
M. Wt: 171.24 g/mol
InChI Key: YWSXTMBDIBZHBB-UHFFFAOYSA-N
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Description

“Tert-butyl but-3-EN-1-ylcarbamate” is a chemical compound with the molecular formula C13H23NO2 . It is also known by its IUPAC name as “tert-butyl di (3-butenyl)carbamate” and has a molecular weight of 225.33 .


Molecular Structure Analysis

The molecular structure of “Tert-butyl but-3-EN-1-ylcarbamate” can be represented by the InChI code: 1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 . This indicates that the molecule consists of 13 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Tert-butyl but-3-EN-1-ylcarbamate” is described as a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl but-3-EN-1-ylcarbamate serves as a versatile intermediate in organic synthesis, especially in the preparation of complex molecules. Its applications include the preparation of hexahydroindolinones through intramolecular Diels-Alder reactions, highlighting its utility in constructing cyclic structures with potential biological activity (Padwa, Brodney, & Lynch, 2003). Additionally, it is used in the synthesis of tertiary amines via aziridine opening and optical resolution, demonstrating its role in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) (Qun Xu & D. Appella, 2006).

Structural Characterization

The compound has been the subject of structural characterization studies, such as through 2D heteronuclear NMR experiments, to elucidate its chemical structure and provide insights into its chemical behavior and reactivity (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Catalysis and Reaction Mechanisms

Tert-butyl but-3-EN-1-ylcarbamate is also involved in catalytic processes and reaction mechanism studies. For instance, its use in process development and pilot-plant synthesis showcases its scalability and practicality in industrial applications, such as the synthesis of pharmaceutical intermediates (Wenjie Li et al., 2012).

Crystallography and Material Science

In material science, the compound's derivatives have been analyzed for their crystal structures and Hirshfeld surface analysis, providing valuable information on molecular interactions, hydrogen bonding patterns, and crystal packing, which are crucial for understanding material properties (Aly Dawa El Mestehdi et al., 2022).

Advanced Synthetic Applications

Further applications include its role in the stereoselective synthesis of complex organic molecules, demonstrating the compound's utility in accessing a wide range of stereoisomers for the development of biologically active compounds (Xin Wang et al., 2017).

Safety And Hazards

“Tert-butyl but-3-EN-1-ylcarbamate” is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl N-but-3-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSXTMBDIBZHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460443
Record name TERT-BUTYL BUT-3-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl but-3-EN-1-ylcarbamate

CAS RN

156731-40-7
Record name TERT-BUTYL BUT-3-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name But-3-en-1-amine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 186 (708 mg, 2.61 mmol) in DCM (20 mL) was added trifluoroacetic acid (593 mg, 5.20 mmol) and the mixture was allowed to stir for 5 min before being quenched with 2M NaOH (25 mL) and extracted with DCM (3×20 mL). The combined organic fractions were dried, and concentrated to yield the title compound (429 mg, 2.50 mmol, 96%) as a light brown oil, which had spectral data in agreement with that reported.104 1H NMR (CDCl3, 300 MHz): δ 5.75 (m, 1H, H3); 5.08 (m, 2H, H4); 4.59 (bs, 1H, NH); 3.20 (dd, J=6.3, 12.6 Hz, 2H, H1); 2.24 (dd, J=6.9, 12.6 Hz, 2H, H2); 1.44 (s, 9H, (CH3)3). Mass Spectrum (ES, +ve) m/z 116 (100%) [MH+] less 56 (Boc rearrangement].
Name
186
Quantity
708 mg
Type
reactant
Reaction Step One
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid (303 mg, 1.04 mmol) was dissolved in N,N-dimethylformamide (2 ml) and dichloromethane (2 ml). Hydroxy-7-azabenzotriazole (170 mg, 1.25 mmol) was added as a solid. The solution was cooled to 0° C. N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (299 mg, 1.56 mmol) was added. The solution was stirred for 10 min at 0° C. (2R)-2Methylamino)-3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide (360 mg, 1.04 mmol) was dissolved in dichloromethane (2 ml) and added to the reaction mixture. Ethyldiisopropylamine (0.18 ml, 1.04 mmol) was added. The reaction mixture was stirred for 16 h, while it was warming to room temperature. The solution was diluted with water (200 ml) and ethyl acetate (150 ml). 10% aqueous sodium hydrogen sulfate solution (50 ml) was added. The phases were seperated, and the aqueous phase was extracted with ethyl acetate (4×50 ml). The combined organic layers were washed with saturated sodium hydrogen carbonate solution (200 ml) and dried over magensium sulfate. The solvent was removed in vacuc. The crude product was purified by flash chromatography on silica (110 g), using ethyl acetatetheptane 1:1 as eluent, to give 546 mg of (3E)-1,1-dimethyl-4-(N-methyl-N-(1R)-1-N-methyl-N-phenethylcarbamoyl)-2-(2-naphthyl)ethyl)carbamoyl)but-3-enylcarbamic acid tert-butylester.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
299 mg
Type
reactant
Reaction Step Four
Name
3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide
Quantity
360 mg
Type
reactant
Reaction Step Five
Quantity
0.18 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
2 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Name
C=CCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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Reaction Step One

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